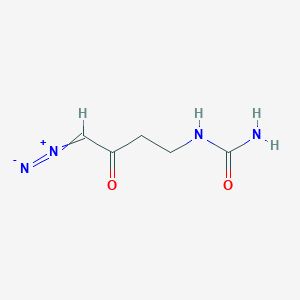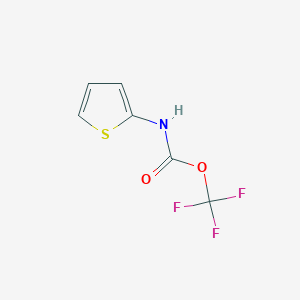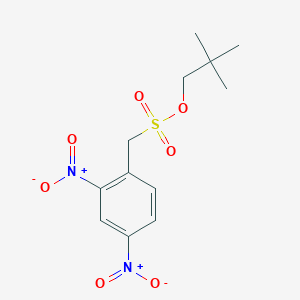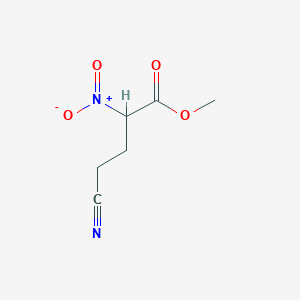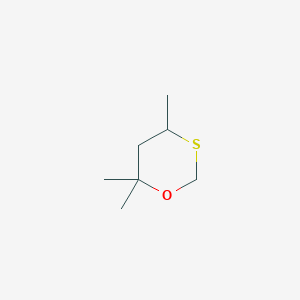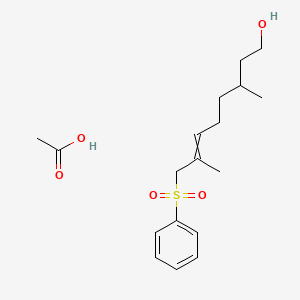
Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid, benzenesulfonyl, and a dimethyloctenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of 3,7-dimethyloct-6-en-1-ol with benzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to acetic acid treatment to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol: Unique due to the combination of acetic acid, benzenesulfonyl, and dimethyloctenol moieties.
Benzenesulfonyl chloride: Used in the synthesis of sulfonyl compounds.
3,7-Dimethyloct-6-en-1-ol: A precursor in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its multifunctional structure, which allows it to participate in diverse chemical reactions and exhibit a range of biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
90165-56-3 |
|---|---|
Molecular Formula |
C18H28O5S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C16H24O3S.C2H4O2/c1-14(11-12-17)7-6-8-15(2)13-20(18,19)16-9-4-3-5-10-16;1-2(3)4/h3-5,8-10,14,17H,6-7,11-13H2,1-2H3;1H3,(H,3,4) |
InChI Key |
RUBPKYOFHWISPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)CS(=O)(=O)C1=CC=CC=C1)CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)


![Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl-](/img/structure/B14382079.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14382081.png)
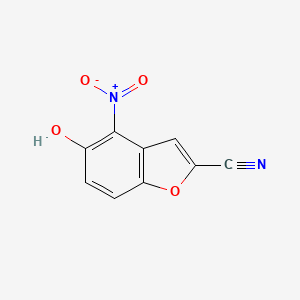
diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
